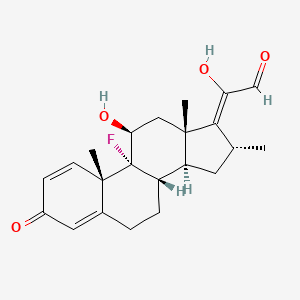

Dexamethasone-17(20)-enol-21-aldehyde

Description

Contextualization as a Key Steroidal Intermediate and Degradant in Academic Studies

Dexamethasone-17(20)-enol-21-aldehyde is primarily recognized in scientific literature as a significant intermediate in both the metabolism and degradation of dexamethasone (B1670325). pharmaffiliates.com It is often classified as a dexamethasone impurity, forming during manufacturing processes or upon storage of the parent drug. lgcstandards.compharmaffiliates.com Its presence as a degradation product is a critical consideration in the quality control and stability testing of dexamethasone formulations. pharmaffiliates.com

The formation of this enol aldehyde occurs from the 1,3-dihydroxyacetone (B48652) side chain characteristic of many corticosteroids, including dexamethasone. nih.gov This structural feature makes it susceptible to chemical transformation under certain conditions, leading to the formation of the enol aldehyde. Academic studies focus on this compound to understand the degradation pathways of potent corticosteroids, ensuring the purity and stability of pharmaceutical products.

Academic Significance in Corticosteroid Biotransformation and Chemical Stability Investigations

The academic importance of this compound lies in its role as a marker for corticosteroid stability. nih.govscirp.org Investigations into its formation provide crucial insights into the chemical behavior of dexamethasone under various environmental conditions. For instance, the conversion of dexamethasone to its enol aldehyde can be catalyzed by both acidic and alkaline conditions through a process known as the Mattox rearrangement. nih.gov

Table 1: Formation Conditions of Dexamethasone Enol Aldehyde This table summarizes findings on the conditions influencing the formation of enol aldehydes from corticosteroids like dexamethasone.

| Condition | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Acidic | Mattox Rearrangement (β-elimination of water) | Formation of E/Z isomers. Favored in aprotic solvents. | nih.gov |

| Alkaline | Variation of Mattox Rearrangement | Can form directly from 17,21-diesters of corticosteroids. | nih.gov |

Historical Overview of Foundational Research on Enol Aldehydes in Steroids

The foundational research on enol aldehydes in steroid chemistry dates back to the mid-20th century. A key historical development was the identification and study of the Mattox rearrangement, an acid-catalyzed reaction that converts the 17,21-dihydroxy-20-keto side chain of certain steroids into the corresponding 17(20)-enol-21-aldehyde. nih.govresearchgate.net This reaction was pivotal in understanding the chemistry of corticosteroids.

A 1966 patent described the preparation of steroidal 17(20)-enol-21-aldehydes, noting them as a "heretofore rather inaccessable class of steroid compounds" and highlighting their utility as reactive intermediates. google.com This work detailed how these enol aldehydes could be used to synthesize other valuable steroids, such as mineralocorticoids and progestational agents. google.com The isolation of a pure enol aldehyde intermediate confirmed the mechanism proposed by Mattox. researchgate.net Earlier research from the 1940s and 1960s on related structures like thio-enol ethers and the effect of steroids on aldehyde oxidation also contributed to the broader understanding of steroid chemistry, setting the stage for more specific investigations into compounds like this compound. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-KNUORSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747582 | |

| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6762-51-2 | |

| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Dexamethasone 17 20 Enol 21 Aldehyde

Elucidation of Classical and Novel Synthetic Routes to Dexamethasone-17(20)-enol-21-aldehyde

The generation of this compound is primarily achieved through rearrangement reactions of dexamethasone (B1670325) or its derivatives, rather than de novo synthesis. These rearrangements can be induced under both acidic and alkaline conditions, each following distinct mechanistic pathways.

The classical and most recognized pathway for the formation of this compound is the Mattox rearrangement. researchgate.netscirp.org This reaction occurs under acidic conditions and involves the acid-catalyzed beta-elimination of a water molecule from the 1,3-dihydroxyacetone (B48652) side chain characteristic of many corticosteroids. nih.govscirp.org

The mechanism is initiated by the protonation of the C21-hydroxyl group of the dexamethasone precursor, followed by the elimination of water to form a carbocation intermediate. A subsequent rearrangement of the side chain leads to the formation of the more stable 17(20)-enol double bond and the corresponding 21-aldehyde functional group. researchgate.net This rearrangement is a key transformation and is considered a significant degradation pathway for corticosteroids like dexamethasone. nih.govresearchgate.net Studies have shown that the formation of the enol-aldehyde is significantly favored in aprotic solvents when under acidic conditions. nih.gov

While the Mattox rearrangement is classically acid-catalyzed, research has identified a variation of this pathway that proceeds under alkaline conditions. nih.govresearchgate.net This alternative mechanism is particularly relevant for 17,21-diesters of corticosteroids, such as dexamethasone 17,21-dipropionate. researchgate.net Under basic conditions, these diester derivatives can also undergo a rearrangement to form the corresponding enol-aldehyde. nih.govscirp.org

The proposed mechanism under alkaline conditions differs from the classical acid-catalyzed route but ultimately yields the same enol-aldehyde scaffold. researchgate.netresearchgate.net This discovery has expanded the understanding of corticosteroid stability and degradation, indicating that the formation of this compound is possible across a wider pH range, depending on the specific precursor. scirp.org

The synthesis of this compound from dexamethasone precursors is inherently a process of controlled rearrangement. The stereochemistry of the final enol-aldehyde, specifically the geometry around the newly formed C17-C20 double bond, is a critical aspect of this transformation. By carefully selecting the reaction conditions (acidic vs. alkaline) and the starting material (dexamethasone vs. its 17,21-diester), a degree of control over the formation of the product can be achieved. The reaction essentially channels the degradation of the parent steroid into a specific synthetic outcome, making the enol-aldehyde accessible from readily available corticosteroid precursors.

Stereoselective Synthesis and Isolation of E- and Z-Isomers of this compound

The double bond at the 17(20)-position of the enol-aldehyde allows for the existence of two geometric isomers: the E-isomer and the Z-isomer. The synthesis and isolation of these individual stereoisomers are of significant chemical interest.

Research has demonstrated that the ratio of the E- and Z-isomers of the resulting enol-aldehyde is highly dependent on the reaction conditions. nih.gov For instance, the formation of the enol-aldehyde from dexamethasone and related corticosteroids under both acidic and alkaline conditions has been studied, revealing different isomer ratios in each case. nih.gov

This dependency allows for the optimization of reaction conditions to favor the formation of one isomer over the other. By manipulating factors such as pH, solvent, and the specific precursor used, the stereochemical outcome of the rearrangement can be influenced, providing a method for controlling the E/Z isomer ratio in the crude product mixture. nih.gov

| Condition | Precursor Type | Observed Outcome | Reference |

|---|---|---|---|

| Acidic (Classical Mattox) | Corticosteroid with 1,3-dihydroxyacetone side chain | Forms a specific ratio of E- and Z-isomers. Formation is favored in aprotic solvents. | nih.gov |

| Alkaline (Mattox Variation) | 17,21-Diesters of Corticosteroids | Forms E- and Z-isomers, often in a different ratio compared to acidic conditions. | nih.govresearchgate.net |

Given that the synthetic routes often produce a mixture of E- and Z-isomers, their separation is crucial for obtaining isomerically pure compounds. researchgate.net High-performance liquid chromatography (HPLC) has proven to be an effective technique for this purpose. researchgate.net

Specifically, reversed-phase HPLC has been successfully employed for the preparative separation and isolation of the pure cis (Z) and trans (E) isomers of steroidal 20-hydroxy-17(20)-en-21-aldehydes. researchgate.net The development of such chromatographic methods is essential for isolating each isomer, allowing for their individual characterization and study. These separation techniques often utilize C18 or other specialized stationary phases to achieve the necessary resolution between the closely related isomers. google.com The ability to isolate these isomers in high purity is a key step for further chemical and analytical investigations. researchgate.net

Synthesis of Site-Specific Deuterated Analogs for Mechanistic Probing in Research

The synthesis of site-specific deuterated analogs of this compound is crucial for elucidating the intricate mechanisms of its formation, primarily through the Mattox rearrangement. Isotopic labeling, particularly with deuterium (B1214612), allows researchers to track the fate of specific atoms during a chemical transformation, providing invaluable insights into reaction pathways and the nature of transient intermediates.

While specific literature detailing the synthesis of deuterated this compound is not extensively available, established methods for the deuteration of steroids can be applied. For instance, to probe the mechanism of the Mattox rearrangement, deuterium atoms can be strategically incorporated at positions involved in the key steps of the reaction, such as the C-21 position of the precursor dexamethasone.

One plausible synthetic approach involves the use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium at the C-21 position of a suitable dexamethasone precursor. Subsequent acid- or base-catalyzed rearrangement would then yield the deuterated enol-aldehyde. The position and incorporation of deuterium can be unequivocally confirmed using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

By analyzing the distribution of deuterium in the resulting this compound isomers (E and Z), researchers can gain a deeper understanding of the stereoselectivity of the Mattox rearrangement. For example, the predominant formation of the Z-isomer under certain conditions can be mechanistically rationalized by examining the fate of the deuterated label.

Table 1: Potential Deuterated Precursors and Their Mechanistic Significance

| Deuterated Precursor | Site of Deuteration | Mechanistic Information Gained |

| Dexamethasone-21,21-d₂ | C-21 | Elucidation of the role of C-21 protons in the enolization step of the Mattox rearrangement. |

| Dexamethasone-17-OD | C-17 hydroxyl | Investigation of the involvement of the C-17 hydroxyl group in the elimination step. |

Advanced Chemical Transformations and Derivatization Studies of the Aldehyde and Enol Moieties

The aldehyde and enol functionalities of this compound are ripe for a variety of chemical transformations and derivatizations, opening avenues for the synthesis of novel steroid derivatives with potentially unique biological activities or for the development of sensitive analytical methods.

The aldehyde group, being a reactive electrophile, can undergo a plethora of reactions. These include:

Oxidation: Conversion of the aldehyde to a carboxylic acid moiety can be achieved using standard oxidizing agents. This transformation would yield a novel dexamethasone-derived carboxylic acid.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be accomplished with mild reducing agents, leading to a diol derivative.

Wittig Reaction: The aldehyde can be converted to an alkene with a variety of substituents using the Wittig reaction, allowing for the extension of the side chain.

Derivatization for Analytical Purposes: The aldehyde can be reacted with various labeling reagents to enhance its detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For example, derivatization with a fluorescent tag can significantly improve the sensitivity of detection.

The enol moiety also offers opportunities for chemical modification:

O-Alkylation and O-Acylation: The enolic hydroxyl group can be alkylated or acylated to form enol ethers and enol esters, respectively. These derivatives could exhibit altered stability and pharmacokinetic properties.

Cycloaddition Reactions: The electron-rich double bond of the enol could potentially participate in cycloaddition reactions, leading to the formation of complex, fused-ring systems.

Table 2: Examples of Derivatization Reactions of this compound

| Functional Group | Reagent | Product Type | Potential Application |

| Aldehyde | 2,4-Dinitrophenylhydrazine | Hydrazone | Qualitative analysis and characterization |

| Aldehyde | Dansyl hydrazine | Fluorescent hydrazone | Quantitative analysis by fluorescence detection |

| Enol | Methyl iodide / Silver oxide | Enol ether | Synthesis of modified steroids |

| Enol | Acetic anhydride / Pyridine | Enol ester | Synthesis of modified steroids |

The exploration of these synthetic methodologies and derivatization strategies not only expands the chemical space around dexamethasone but also provides powerful tools for a more profound understanding of its degradation pathways and metabolic fate.

Chemical Reactivity, Intrinsic Stability, and Mechanistic Degradation of Dexamethasone 17 20 Enol 21 Aldehyde

Mechanistic Elucidation of Enol Aldehyde Formation from Dexamethasone (B1670325) and Structurally Related Corticosteroids

The formation of Dexamethasone-17(20)-enol-21-aldehyde and similar structures from corticosteroids featuring a 1,3-dihydroxyacetone (B48652) side chain on the D-ring is a well-documented process. nih.gov The primary mechanism is an acid-catalyzed β-elimination of water from the side chain, a reaction known as the Mattox rearrangement. nih.gov This rearrangement is a significant pathway for the degradation of corticosteroids like dexamethasone, betamethasone (B1666872), and beclomethasone. nih.gov

Research has also identified an alternative pathway for enol aldehyde formation under alkaline conditions. nih.gov This variation of the Mattox rearrangement occurs specifically with the 17,21-diesters of these corticosteroids. nih.gov While the parent corticosteroids form enol aldehydes under acidic conditions, their diester derivatives can yield the same intermediates under alkaline stress. nih.gov The choice of solvent also plays a crucial role; studies have shown that the formation of the enol aldehyde under acidic conditions is significantly more favorable in an aprotic solvent environment compared to a protic one. nih.gov

Detailed Degradation Pathways under Controlled Stress Conditions (Academic Focus)

The degradation of dexamethasone and the formation of its enol aldehyde intermediate have been extensively studied under various controlled stress conditions to understand its stability and breakdown mechanisms.

Under acidic conditions, the primary degradation mechanism for dexamethasone is the Mattox rearrangement, which involves the acid-catalyzed elimination of water from the dihydroxyacetone side chain to form the this compound. nih.gov However, other degradation products can also form. Forced degradation studies have shown that under acidic hydrolysis, dexamethasone can also degrade into impurities such as a 21-dehydro-17-deoxy related impurity. tandfonline.com Furthermore, acidic environments (pH 3) have been found to be favorable for oxidative degradation, suggesting multiple pathways can be active simultaneously. mdpi.commdpi.com

Dexamethasone is known to be sensitive to alkaline conditions. tandfonline.com Under basic hydrolysis, it degrades into several products, including the oxidative impurity 17-oxo dexamethasone and other unidentified intermediates. tandfonline.com While the direct formation of the enol aldehyde from dexamethasone is not the primary pathway under alkaline conditions, the 17,21-diesters of dexamethasone can form the enol aldehyde through a variation of the Mattox rearrangement. nih.gov In contrast to acidic conditions, the efficiency of certain oxidative degradation processes for dexamethasone has been observed to decrease in alkaline environments. mdpi.comnih.gov

The photochemical stability of dexamethasone is limited, with degradation occurring upon exposure to light, a process that is enhanced by increased temperature. arvojournals.org The degradation rate is dependent on the availability of oxygen, as dexamethasone can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. rsc.org Besides ROS-mediated degradation, unimolecular photochemical reactions, including Norrish type I and II photo-rearrangements, can occur due to the carbonyl groups in the molecule's structure. rsc.org

Advanced oxidation processes (AOPs) utilizing UV light in combination with oxidants like hydrogen peroxide (H₂O₂), persulphate (S₂O₈²⁻), and free chlorine (HOCl) have been shown to effectively degrade dexamethasone. tandfonline.comresearchgate.nettandfonline.com The UV/S₂O₈²⁻ process, in particular, has demonstrated high efficiency in both degrading and mineralizing the compound. tandfonline.comresearchgate.net Studies using LC-MS/MS have been employed to identify the various intermediates and final degradation products formed during these photochemical processes. tandfonline.comresearchgate.net

Oxidative stress is a major contributor to the degradation of dexamethasone. A key oxidative degradation impurity identified is 17-oxo dexamethasone, which can be formed through peroxide oxidation or γ-radiation sterilization. tandfonline.com The primary agents in oxidative degradation are highly reactive species, particularly hydroxyl radicals (•OH) and sulphate radicals (SO₄•⁻). mdpi.comnih.govrsc.org These radicals are generated through various AOPs, including ozonation, UV/H₂O₂, and Fenton-like reactions (oxidant/Fe²⁺). mdpi.commdpi.comresearchgate.net

Studies have shown that ozonation and pulsed corona discharge can effectively degrade dexamethasone, with fluoride (B91410) and acetate (B1210297) identified as end-products of the oxidation. mdpi.com The efficiency of these oxidative processes is often pH-dependent, with acidic conditions generally accelerating the degradation. mdpi.commdpi.com

Table 1: Summary of Dexamethasone Degradation Products Under Various Stress Conditions

| Stress Condition | Key Process/Mechanism | Major Degradation Products | References |

|---|---|---|---|

| Acidic Hydrolysis | Mattox Rearrangement | This compound | nih.gov |

| Side Chain Cleavage | 21-dehydro-17-deoxy related impurity | tandfonline.com | |

| Alkaline Hydrolysis | Oxidation/Rearrangement | 17-oxo dexamethasone, other impurities | tandfonline.com |

| Mattox Variation (from diesters) | This compound | nih.gov | |

| Photochemical | Photosensitization, Photo-rearrangement | Hydroxylated derivatives, Norrish type I/II products | rsc.org |

| UV/AOPs | Mineralized products (CO₂, H₂O), stable intermediates | nih.govtandfonline.com | |

| Oxidative | Peroxide/γ-radiation | 17-oxo dexamethasone | tandfonline.com |

| AOPs (O₃, •OH, SO₄•⁻) | Fluoride, Acetate, various oxidized intermediates | mdpi.comresearchgate.net |

Impact of Stereochemistry (E/Z Isomerism) on Chemical Reactivity and Degradation Rates

The double bond formed at the 17(20) position during the creation of the enol aldehyde allows for the existence of geometric isomers, specifically the E- and Z-isomers. nih.gov Research has demonstrated that the conditions under which the enol aldehyde is formed have a direct impact on the resulting ratio of these isomers. nih.gov When the enol aldehyde is formed from corticosteroids like dexamethasone via the acid-catalyzed Mattox rearrangement, it produces a different ratio of E- and Z-isomers compared to when it is formed from the corresponding 17,21-diesters under alkaline conditions. nih.gov This difference in isomer ratios suggests that the specific reaction mechanism and the stereoelectronic environment influence the stereochemical outcome of the elimination reaction. The distinct E- and Z-isomers are recognized as separate chemical entities. allmpus.comallmpus.com

Advanced Spectroscopic and Structural Elucidation of Dexamethasone 17 20 Enol 21 Aldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of corticosteroids and their derivatives, providing detailed information at the atomic level.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural complexity of Dexamethasone-17(20)-enol-21-aldehyde, with its numerous stereocenters and potential for isomerism, necessitates a suite of advanced NMR experiments for complete characterization. While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, two-dimensional (2D) techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) is fundamental in establishing proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the steroid backbone and the side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly valuable for mapping out the connectivity across quaternary carbons and ester/aldehyde functionalities present in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. mdpi.com This through-space correlation is paramount for determining the stereochemistry and conformation of the molecule, including the geometry around the enol double bond and the orientation of substituents on the steroid rings. mdpi.com

For the parent compound, dexamethasone (B1670325), detailed ¹H NMR assignments have been established, often with the aid of COSY experiments. researchgate.net Similar methodologies would be applied to its enol-aldehyde derivative to confirm the structural changes in the side chain.

Definitive Elucidation of E/Z Isomer Configurations and Rotational Barriers via NMR

The C17=C20 double bond in this compound gives rise to E/Z isomerism. The specific configuration of these isomers can be definitively determined using NMR, primarily through the analysis of Nuclear Overhauser Effects (NOEs) and coupling constants.

NOESY experiments are particularly powerful in this context. mdpi.com For instance, an NOE between the proton on C20 and a proton on the D-ring of the steroid nucleus would suggest a specific isomer. The magnitude of the NOE can also provide information about the internuclear distances, further solidifying the stereochemical assignment.

Furthermore, variable temperature (VT) NMR studies can be employed to investigate the rotational barriers around single bonds, such as the C20-C21 bond. researchgate.net By monitoring the coalescence of signals as the temperature is changed, it is possible to calculate the energy barrier for rotation, providing insights into the conformational dynamics of the side chain. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Advanced Tandem Mass Spectrometry (MSn) for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the molecular ion and its fragments. This is fundamental in confirming the identity of this compound and distinguishing it from other isomers or degradation products.

Tandem mass spectrometry (MSn) experiments, such as Collision-Induced Dissociation (CID), are used to systematically fragment the precursor ion and analyze the resulting product ions. This allows for the detailed mapping of fragmentation pathways, which provides structural information and a characteristic fingerprint for the molecule. Studies on dexamethasone have proposed fragmentation pathways that involve losses of water (H₂O), hydrogen fluoride (B91410) (HF), and portions of the side chain. mdpi.comrsc.org Similar fragmentation patterns would be expected for the enol-aldehyde derivative, with characteristic losses related to the aldehyde group.

A study on the degradation of dexamethasone in phosphate-buffered saline identified 13 major degradation products using LC-MS/MS, highlighting the utility of this technique in characterizing complex mixtures of related steroids. rsc.org

Table 1: Illustrative HRMS Fragmentation Data for Dexamethasone

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 393.21 | 373.20 | HF |

| 393.21 | 375.19 | H₂O |

| 393.21 | 355.18 | HF + H₂O |

Note: This table is based on data for the parent compound, dexamethasone, and serves as an example of the type of data obtained from HRMS/MS experiments.

Utilization of Ion Mobility-Mass Spectrometry for Isomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation beyond that of liquid chromatography and mass spectrometry alone. IM-MS is particularly valuable for differentiating between isomers that may have identical mass-to-charge ratios and similar retention times in LC.

For corticosteroids, which often exist as closely related stereoisomers, IM-MS can be a powerful tool for their separation and identification. researchgate.netlibretexts.org In the context of this compound, IM-MS could be used to separate the E and Z isomers, as their different shapes would likely result in different drift times in the ion mobility cell. researchgate.netlibretexts.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination of the Compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. While obtaining a suitable single crystal of a potentially unstable or transient species like this compound can be challenging, a successful analysis would provide unambiguous proof of its structure.

The crystal structure of the parent dexamethasone is well-documented and serves as a foundational reference for its derivatives. nih.gov Any structural analysis of the enol-aldehyde derivative would be compared to this to understand the conformational changes induced by the modification of the side chain.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Optical Properties and Isomer Characterization

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemical features of chiral molecules and can be used to characterize isomers. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are instrumental in identifying the various functional groups present in this compound and characterizing the nature of its chemical bonds.

The parent compound, dexamethasone, exhibits characteristic IR and Raman bands that serve as a baseline for interpreting the spectrum of its enol-aldehyde derivative. nih.govresearchgate.net The introduction of the 17(20)-enol-21-aldehyde functionality is expected to produce significant and identifiable changes in the vibrational spectrum.

Key Expected Vibrational Features for this compound:

Carbonyl (C=O) Stretching: The aldehyde group introduces a strong C=O stretching vibration. For saturated aldehydes, this peak typically appears around 1730 cm⁻¹ in the IR spectrum. researchgate.netwikipedia.org However, in this compound, the aldehyde is part of an α,β-unsaturated system due to the C(17)=C(20) double bond. This conjugation is known to lower the C=O stretching frequency by approximately 25-30 cm⁻¹, placing the expected absorption in the range of 1685–1705 cm⁻¹. researchgate.netwikipedia.org This band is expected to be strong in the IR spectrum and potentially weaker in the Raman spectrum.

Enol (C=C) Stretching: The C=C stretching vibration of the enol group is anticipated to appear in the region of 1640-1680 cm⁻¹. This peak is often of medium to weak intensity in the IR spectrum but can be strong in the Raman spectrum, making the two techniques complementary.

Aldehydic C-H Stretching: A key diagnostic feature for the aldehyde group is the C-H stretching vibration, which typically appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. nih.gov The presence of these bands would be a strong indicator of the aldehyde functionality.

Enolic O-H Stretching: The hydroxyl group of the enol will give rise to an O-H stretching band. In the absence of strong hydrogen bonding, this would be a sharp band around 3600 cm⁻¹. However, intramolecular hydrogen bonding between the enol hydroxyl and the aldehyde oxygen is possible, which would broaden the peak and shift it to a lower frequency (3200-3500 cm⁻¹).

Dexamethasone Backbone Vibrations: The characteristic vibrations of the dexamethasone steroid nucleus, such as C-H stretching of the methyl and methylene (B1212753) groups, and the complex fingerprint region below 1500 cm⁻¹, would also be present, albeit with potential shifts due to the electronic effects of the new functional group. nih.gov For instance, the C=O stretching of the 3-keto group in the A-ring of the steroid nucleus is expected around 1660 cm⁻¹. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aldehyde | C=O Stretch (conjugated) | 1685 - 1705 | Strong | Weak to Medium |

| Aldehyde | C-H Stretch | 2720 & 2820 | Weak to Medium | Medium |

| Enol | C=C Stretch | 1640 - 1680 | Medium to Weak | Strong |

| Enol | O-H Stretch | 3200 - 3600 | Medium (Broad if H-bonded) | Weak |

| Steroid A-Ring | C=O Stretch | ~1660 | Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomer Differentiation

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The introduction of the 17(20)-enol-21-aldehyde moiety in the dexamethasone structure creates a conjugated π-electron system that is expected to give rise to distinct absorptions in the UV-Vis spectrum.

The parent dexamethasone molecule typically shows a maximum absorption (λmax) around 240 nm, which is characteristic of the α,β-unsaturated ketone chromophore in the A-ring. masterorganicchemistry.commertenlab.de The extended conjugation in this compound, involving the C=C double bond of the enol and the C=O double bond of the aldehyde, will lead to a bathochromic shift (a shift to longer wavelength) of the λmax compared to the parent dexamethasone.

Expected Electronic Transitions:

π → π* Transitions: The conjugated enal system will exhibit strong π → π* transitions. The increased length of the conjugated system, compared to the enone in the A-ring of dexamethasone, will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength, likely in the 250-300 nm range. researchgate.netmdpi.com

n → π* Transitions: The lone pair of electrons on the oxygen atom of the aldehyde can also undergo a weaker n → π* transition. This transition is typically observed at a longer wavelength than the π → π* transition and has a much lower intensity. researchgate.net

Isomer Differentiation:

This compound can exist as geometric isomers (E/Z or cis/trans) around the C(17)=C(20) double bond. While standard UV-Vis spectroscopy may not always provide baseline separation for such isomers, subtle differences in their absorption spectra can sometimes be observed. The spatial arrangement of the substituents in the E and Z isomers can influence the planarity and, consequently, the extent of π-orbital overlap in the conjugated system. This can lead to slight differences in the λmax and the molar absorptivity (ε) between the isomers. researchgate.netresearchgate.net Generally, the more planar trans (E) isomer tends to have a slightly longer λmax and a higher molar absorptivity compared to the cis (Z) isomer, which may experience more steric hindrance.

For a more definitive differentiation of stereoisomers, including enantiomers and diastereomers that arise from the chiral centers in the steroid backbone, chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are exceptionally powerful. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. Since the isomers of this compound are chiral, they are expected to be CD-active. Different stereoisomers will produce distinct CD spectra, with positive or negative Cotton effects at specific wavelengths, allowing for their differentiation and even the determination of their absolute configuration. masterorganicchemistry.com

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. It provides detailed structural information about chiral molecules in solution. nih.govwikipedia.org The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an excellent tool for distinguishing between epimers and other stereoisomers of complex molecules like steroids. nih.gov

Interactive Data Table: Predicted UV-Vis and Chiroptical Properties

| Spectroscopic Technique | Property | Predicted Observation for this compound | Application |

| UV-Vis Spectroscopy | λmax (π → π) | 250 - 300 nm | Confirmation of conjugated enal system |

| UV-Vis Spectroscopy | λmax (n → π) | > 300 nm (weak) | Identification of carbonyl group |

| UV-Vis Spectroscopy | λmax and ε | Subtle differences between E and Z isomers | Potential for geometric isomer differentiation |

| Circular Dichroism (CD) | Cotton Effects | Distinct positive/negative bands for each stereoisomer | Definitive differentiation of stereoisomers |

| Vibrational Circular Dichroism (VCD) | VCD Bands | Unique spectral fingerprint for each stereoisomer | High-resolution structural elucidation of isomers |

Computational and Theoretical Investigations of Dexamethasone 17 20 Enol 21 Aldehyde

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of Dexamethasone-17(20)-enol-21-aldehyde. These methods provide insights into the molecule's electronic structure, which dictates its stability and reactivity.

Electronic Structure: DFT calculations can map the electron density distribution across the molecule, identifying regions that are electron-rich or electron-deficient. For this compound, the enol-aldehyde side chain is of particular interest. The oxygen atoms of the hydroxyl and aldehyde groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the carbonyl group and the C17-C20 double bond are relatively electron-deficient and thus prone to nucleophilic attack.

Stability and Reactivity: The stability of the E and Z isomers of this compound can be compared by calculating their ground-state energies. nih.gov The isomer with the lower energy is thermodynamically more stable. Reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, the presence of the conjugated enol-aldehyde system is expected to lower the LUMO energy, increasing its susceptibility to nucleophilic addition reactions.

Illustrative Calculated Electronic Properties: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in published literature.

| Parameter | Predicted Value (Z-isomer) | Predicted Value (E-isomer) |

|---|---|---|

| Ground-state Energy | -1245.67 Hartree | -1245.65 Hartree |

| HOMO Energy | -6.2 eV | -6.3 eV |

| LUMO Energy | -1.8 eV | -1.7 eV |

| HOMO-LUMO Gap | 4.4 eV | 4.6 eV |

Conformational Analysis and Molecular Mechanics/Dynamics Simulations to Explore Energy Landscapes and Flexibility

The three-dimensional shape and flexibility of this compound are crucial for its interaction with biological targets. Conformational analysis using molecular mechanics (MM) and molecular dynamics (MD) simulations can explore the molecule's potential energy surface and identify its preferred shapes.

Conformational Analysis: The steroidal backbone of this compound is relatively rigid, but the enol-aldehyde side chain possesses rotational freedom. MM calculations can systematically rotate the single bonds in the side chain to identify low-energy conformations. These studies can reveal the most likely spatial arrangement of the hydroxyl and aldehyde groups, which is important for hydrogen bonding and receptor interactions.

Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of all atoms in the molecule, MD can explore the conformational landscape and identify the most populated conformational states. For this compound, MD simulations can reveal the flexibility of the steroid rings and the side chain, as well as the dynamics of intramolecular hydrogen bonds. These simulations have shown that for corticosteroids like dexamethasone (B1670325), the rigidity of certain rings can be correlated with biological specificity.

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra with experimental data, the structure and stereochemistry of the molecule can be confirmed. For this compound, DFT can help to unambiguously assign the signals of the protons and carbons in the enol-aldehyde side chain for both the E and Z isomers.

Illustrative Predicted ¹H NMR Chemical Shifts for the Enol-Aldehyde Moiety (Z-isomer): This table presents hypothetical data for illustrative purposes.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| C20-OH | 5.8 |

| C21-H (aldehyde) | 9.5 |

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. For this compound, the conjugated π-system of the enone in the A-ring and the enol-aldehyde in the side chain are the primary chromophores. TD-DFT calculations can predict the wavelength of maximum absorption (λmax), which is useful for analytical detection and for understanding the molecule's photochemical properties.

Computational Modeling of Reaction Mechanisms and Transition States for Formation and Degradation Pathways

This compound is known to be formed from dexamethasone through a process called the Mattox rearrangement. nih.gov Computational modeling can provide detailed insights into the mechanism of this reaction, as well as potential degradation pathways of the enol-aldehyde itself.

Formation Pathway (Mattox Rearrangement): The Mattox rearrangement is an acid-catalyzed dehydration of the dihydroxyacetone side chain of corticosteroids. nih.gov Computational studies can model the reaction pathway by identifying the structures of intermediates and transition states. By calculating the energy barriers for each step, the rate-determining step of the reaction can be identified. Such studies can also explore the influence of different catalysts and solvents on the reaction rate and the ratio of E/Z isomers formed.

Degradation Pathways: this compound can undergo further reactions, such as oxidation of the aldehyde group to a carboxylic acid or nucleophilic attack at the C21 position. Computational modeling can be used to explore the feasibility of these degradation pathways by calculating the activation energies for each potential reaction. This information is valuable for understanding the stability of the compound under various conditions.

Prediction of Molecular Interactions and Binding Affinities with Biological Macromolecules via Molecular Docking and Dynamics

A key aspect of understanding the biological activity of this compound is to investigate its interactions with biological targets, such as the glucocorticoid receptor (GR). Molecular docking and MD simulations are powerful tools for this purpose.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a protein (receptor). By docking this compound into the ligand-binding domain of the GR, the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex can be identified. Docking studies can also provide an estimate of the binding affinity, which can be compared to that of the parent compound, dexamethasone.

Molecular Dynamics Simulations of the Ligand-Receptor Complex: Once a plausible binding pose is obtained from docking, MD simulations can be performed on the entire ligand-receptor complex. These simulations provide a dynamic view of the interaction and can be used to assess the stability of the complex over time. The simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. These computational approaches can help to rationalize the observed biological activity of this compound and to guide the design of new analogs with improved properties.

Illustrative Comparison of Docking Results: This table presents hypothetical data for illustrative purposes.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in Glucocorticoid Receptor |

|---|---|---|

| Dexamethasone | -9.5 | Gln570, Arg611, Asn564 |

| This compound (Z-isomer) | -8.2 | Gln570, Arg611, Thr739 |

Biochemical and Molecular Interaction Studies in Vitro and Mechanistic Focus

Investigation of its Role as an Intermediate in Steroid Biotransformation Pathways (e.g., 17-Dehydroxylation) in Cell-Free Systems

Dexamethasone-17(20)-enol-21-aldehyde is recognized as a key intermediate in the degradation and metabolic pathways of corticosteroids that possess a 1,3-dihydroxyacetone (B48652) side chain, such as dexamethasone (B1670325). nih.gov Its formation is a critical step in the transformation of the parent steroid.

The generation of this enol-aldehyde from dexamethasone can occur through different mechanisms depending on the chemical environment. Under acidic conditions, it is formed via an acid-catalyzed β-elimination of water from the side chain, a process known as the Mattox rearrangement. nih.gov This reaction is reportedly favored in an aprotic solvent environment. nih.gov

Furthermore, research has indicated that enol-aldehydes can also be directly formed from the 17,21-diesters of corticosteroids, but this occurs under alkaline conditions. nih.gov This alternative pathway is considered a variation of the Mattox rearrangement. nih.gov A comparative study has shown that while the enol-aldehyde is formed in both acidic and alkaline environments, the ratio of the resulting E- and Z-isomers differs depending on the conditions. nih.gov

While the formation of this compound is established, detailed studies specifically investigating its role as a direct intermediate in the 17-dehydroxylation pathway within cell-free systems are not extensively documented in the currently available literature. The metabolism of dexamethasone in human liver microsomes is known to involve side-chain cleavage, leading to the formation of metabolites like 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). nih.govresearchgate.net This side-chain cleavage implicitly suggests the transient formation of intermediates like the enol-aldehyde, which would be further metabolized. However, specific studies isolating and characterizing the role of this compound in this process in cell-free systems are sparse.

Enzymatic Conversion Studies using Isolated Enzymes or Subcellular Fractions

The enzymatic processes involved in the formation and subsequent metabolism of this compound are crucial for understanding its biochemical fate.

Identification and Mechanistic Characterization of Enzymes Involved in its Formation or Metabolism

Studies on the metabolism of dexamethasone in human liver microsomes have identified that the primary route of metabolism involves hydroxylation and side-chain cleavage, reactions predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4. nih.govresearchgate.net The formation of side-chain cleaved metabolites suggests that enzymes are involved in the transformation of the dihydroxyacetone side chain of dexamethasone, a process where the enol-aldehyde is a likely intermediate. nih.govresearchgate.net

The metabolism of dexamethasone itself is known to be influenced by various factors that can modulate the activity of drug-metabolizing enzymes. nih.gov For example, dexamethasone can induce the expression of CYP3A4, which in turn affects its own metabolism. mdpi.com

Elucidation of Stereospecificity in Enzymatic Reactions Involving this compound

The formation of this compound can result in E- and Z-isomers. nih.gov The ratio of these isomers has been shown to be dependent on the reaction conditions (acidic vs. alkaline). nih.gov This inherent stereochemistry implies that subsequent enzymatic reactions could be stereospecific.

Drug metabolism is often a stereoselective process, and the enzymes involved can exhibit specificity for different stereoisomers. nih.gov While specific studies on the stereospecificity of enzymes metabolizing this compound are not detailed in the available literature, it is a recognized principle in pharmacology. For example, the metabolism of many chiral drugs by liver enzymes shows a preference for one enantiomer over the other. nih.gov Given that the formation of the enol-aldehyde is stereoselective, it is highly probable that any subsequent enzymatic modifications would also exhibit stereospecificity.

Mechanistic Receptor Binding Studies (In Vitro): Elucidation of Ligand-Receptor Interactions at a Fundamental Molecular Level (e.g., Glucocorticoid Receptor binding dynamics)

The interaction of dexamethasone and its derivatives with the glucocorticoid receptor (GR) is fundamental to their biological activity. Dexamethasone binds with high affinity to the GR, a ligand-activated transcription factor that mediates the effects of glucocorticoids. nih.govrcsb.org

Specific in vitro binding studies for this compound to the glucocorticoid receptor are not extensively reported. However, studies on various dexamethasone derivatives provide insights into how modifications to the steroid structure can affect receptor binding. For instance, modifications to the 17β-side chain of dexamethasone can lead to derivatives with altered GR binding affinity and even a shift from agonist to antagonist activity. nih.gov The binding affinity of steroids to the GR is influenced by various structural features and the resulting lipophilicity. nih.gov

The stability of the ligand-receptor complex is also a critical factor. Kinetic studies with some 17β-carboxamide derivatives of dexamethasone have shown that while their association rate constants are similar to dexamethasone, their dissociation rates differ significantly. nih.gov Rapidly dissociating complexes are often associated with antagonist activity, whereas more stable complexes tend to be agonists. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Affinity, Excluding Therapeutic Outcomes

Structure-activity relationship (SAR) studies have been crucial in understanding the features of glucocorticoids that determine their binding affinity to the GR. Key structural elements of the steroid nucleus are known to be essential for high-affinity binding.

For dexamethasone and its analogues, the presence of a 3-keto-4-ene A-ring and an 11β-hydroxyl group are important for GR binding. researchgate.net Modifications at various positions on the steroid backbone can significantly alter binding affinity. For example, halogenation at the 6α and 9α positions generally enhances glucocorticoid potency. researchgate.net

While specific SAR studies for this compound are not available, the presence of the enol-aldehyde functional group at the C17 position would significantly alter the stereochemistry and electronic properties of the side chain compared to dexamethasone. This change would be expected to impact its interaction with the amino acid residues in the ligand-binding pocket of the GR. The affinity of various steroids for the GR is a complex interplay of their structural features and physicochemical properties. nih.gov

Exploration of its Chemical Role in Isolated Cellular Pathways or Protein Interactions, Independent of Clinical Relevance

Beyond its role as a metabolic intermediate, this compound, as a reactive aldehyde, has the potential to interact with various cellular components. Aldehydes are known to be reactive species that can form adducts with proteins and other macromolecules, potentially altering their function.

While direct evidence for the specific interactions of this compound in isolated cellular pathways is lacking in the literature, the known effects of its parent compound, dexamethasone, on cellular processes provide a framework for potential areas of investigation. Dexamethasone is known to influence a wide range of cellular pathways, including those involved in inflammation, metabolism, and cell growth. mdpi.com It can, for instance, affect protein degradation by regulating the expression of certain proteases. nih.gov

The chemical reactivity of the aldehyde group in this compound suggests that it could participate in reactions independent of GR binding. For example, it could potentially interact with cellular nucleophiles, such as the side chains of cysteine, histidine, or lysine (B10760008) residues in proteins, or with other small molecules. However, specific studies to confirm and characterize such interactions for this particular compound are needed.

Development of Advanced Analytical Methodologies for Research and Elucidation

Advanced Chromatographic Method Development for Isomer Separation and Complex Mixture Profiling

Chromatographic techniques are fundamental in the analysis of Dexamethasone-17(20)-enol-21-aldehyde, enabling the separation of this compound from a matrix of related substances and isomers. The development of high-resolution methods is critical for accurate profiling and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of dexamethasone (B1670325) and its derivatives. edu.krd The optimization of HPLC methods is crucial for separating this compound from its isomers and degradation products. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is frequently the method of choice due to its robustness and efficiency in separating compounds of moderate polarity. neuroquantology.com

Key parameters for optimization include the selection of the stationary phase, mobile phase composition, and detection wavelength. C8 and C18 columns are commonly employed for the separation of dexamethasone and its related substances. nih.govoup.com For instance, a Zorbax Eclipse XDB C8 column has been successfully used with gradient elution for the separation of dexamethasone from its process impurities and degradation products. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govsielc.com The pH of the aqueous phase and the gradient profile of the organic solvent are critical for achieving optimal separation. nih.gov UV detection is commonly performed at a wavelength around 239-242 nm, which corresponds to the absorbance maximum of the dexamethasone chromophore. nih.govnih.gov

The development of stability-indicating HPLC methods is particularly important for studying the degradation pathways of dexamethasone, which can lead to the formation of isomers like this compound. nih.govresearchgate.net These methods must be able to resolve the parent drug from all potential degradation products and impurities. nih.gov For example, a study on dexamethasone-coated drug-eluting stents developed an HPLC method capable of separating dexamethasone from its major process impurities and degradation products using a Zorbax Eclipse XDB C8 column with gradient elution and UV detection at 239 nm. nih.gov

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Stationary Phase | Zorbax Eclipse XDB C8, CPS Hypersil CN | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase (e.g., 100 mM Triethylamine, pH 3.0) | nih.gov |

| Elution Mode | Gradient or Isocratic | nih.govresearchgate.net |

| Flow Rate | Typically 1.0 - 2.0 mL/min | nih.govscielo.br |

| Detection Wavelength | 239 - 242 nm | nih.govnih.gov |

| Column Temperature | Ambient or controlled (e.g., 30°C) | scielo.br |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral and geometric isomers, which is highly relevant for the analysis of complex steroidal compounds like this compound. wikipedia.orgselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This technique offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and unique selectivity. selvita.com

For chiral separations, SFC is often coupled with chiral stationary phases (CSPs). chromatographyonline.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability in resolving enantiomers and diastereomers of pharmaceutical compounds, including steroids. chromatographyonline.comresearchgate.net The separation mechanism in SFC can differ from that in normal-phase LC, sometimes leading to different elution orders and complementary selectivity. chromatographyonline.com

The development of SFC methods involves the optimization of several parameters, including the choice of co-solvent, pressure, temperature, and the nature of the stationary phase. researchgate.net The addition of a small amount of a polar organic modifier, such as methanol or ethanol, to the CO2 mobile phase is often necessary to elute polar analytes like corticosteroids. chromatographyonline.com The versatility of SFC allows for the fine-tuning of separation by adjusting these parameters, which can significantly impact the retention and resolution of isomers. researchgate.net Given the structural complexity and potential for stereoisomerism in this compound, SFC represents a valuable tool for its detailed characterization. wikipedia.orgselvita.com

Hyphenated Techniques for Structural Confirmation and Quantitative Analysis in Research Samples

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of compounds in complex research samples.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation and quantification of dexamethasone and its related compounds, including trace intermediates formed during degradation or metabolic processes. nih.govotago.ac.nz LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low-level analytes in complex matrices. researchgate.net The fragmentation patterns obtained from MS/MS experiments provide valuable structural information, aiding in the identification of unknown compounds. nih.govresearchgate.net For instance, the photocatalytic transformation of dexamethasone has been studied using HPLC/MS/MS to characterize the resulting hydroxy derivatives. nih.gov

In one study, LC-MS/MS was used to identify 13 major degradation products of dexamethasone in phosphate-buffered saline, leading to a proposed degradation pathway. nih.gov The method employed dexamethasone-d4 (B1163419) as an internal standard for accurate quantification. nih.gov Such mechanistic studies are crucial for understanding the stability of dexamethasone and the formation of related structures like this compound.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for volatile derivatives of dexamethasone. However, derivatization is often required to increase the volatility and thermal stability of the analytes. researchgate.net While LC-MS is more commonly used for non-volatile and thermally labile compounds like corticosteroids, GC-MS can provide complementary information. ugent.be The differentiation between dexamethasone and its epimer betamethasone (B1666872) has been achieved using GC-MS based on differences in the ion ratios of their chromatographic peaks. ugent.be

| Technique | Parameter | Typical Conditions/Findings | Reference |

|---|---|---|---|

| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | otago.ac.nz |

| Mass Analyzer | Tandem quadrupole, ion trap, or high-resolution mass spectrometry (e.g., Q-TOF) | nih.govnih.gov | |

| Fragmentation | Collision-Induced Dissociation (CID) to generate characteristic product ions for structural confirmation and quantification. | researchgate.net | |

| GC-MS | Derivatization | Often required to improve volatility and thermal stability. | researchgate.net |

| Separation | Differentiation of isomers can be based on subtle differences in retention times and mass spectral fragmentation patterns. | ugent.be |

Innovative Sample Preparation Strategies for Complex Biological Matrices in Fundamental Research (e.g., isolated enzyme systems, cell lysates)

The accurate analysis of this compound in biological matrices from fundamental research settings, such as enzyme assays or cell lysates, requires effective sample preparation to remove interfering substances. nih.govnih.gov The complexity of these matrices can significantly impact the reliability of analytical results. nih.gov

Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For cell lysates and enzyme systems, where the sample volume may be small and the analyte concentration low, microsample preparation techniques are gaining prominence. nih.gov

Protein precipitation is a simple and rapid method, often carried out using organic solvents like acetonitrile or methanol. otago.ac.nz However, it may not provide sufficient cleanup for highly sensitive LC-MS/MS analyses. LLE offers better selectivity by partitioning the analyte between two immiscible liquid phases. nih.gov

Solid-phase extraction is a highly effective and versatile technique for cleaning up and concentrating analytes from complex biological samples. nih.govnih.gov Various SPE sorbents, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials, can be used depending on the physicochemical properties of the analyte and the matrix components. nih.govresearchgate.net For corticosteroids in biological fluids, mixed-mode SPE, which combines reversed-phase and ion-exchange functionalities, can provide excellent cleanup by removing a wide range of interferences. researchgate.net

Accelerated Solvent Extraction (ASE) with in-cell cleanup is an innovative approach that combines extraction and cleanup into a single automated step, significantly reducing sample preparation time and solvent consumption. thermofisher.com This technique can be particularly useful for solid or semi-solid samples in research settings.

Method Validation Protocols for Academic Research Applications (e.g., accuracy, precision, limit of detection, and quantification specific to research needs)

The validation of analytical methods is essential to ensure the reliability and reproducibility of research data. neuroquantology.compharmacompass.com For academic research applications, method validation protocols are typically adapted from guidelines such as those from the International Council for Harmonisation (ICH), but with a focus on parameters most relevant to the specific research question. nih.govscielo.br

Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.org.za

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.govresearchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. nih.govresearchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. neuroquantology.compensoft.net

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. neuroquantology.compensoft.net

For research applications, the acceptable ranges for these parameters may be defined by the specific needs of the study. For example, in mechanistic studies, a very low LOD and LOQ might be required to detect trace intermediates. nih.gov

| Parameter | Description | Typical Acceptance Criteria for Research | Reference |

|---|---|---|---|

| Specificity/Selectivity | Ability to differentiate the analyte from other substances in the sample. | Resolution of analyte peak from interfering peaks. | scielo.org.za |

| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 | nih.govresearchgate.net |

| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 80-120% | nih.govresearchgate.net |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (may be wider for trace analysis) | nih.govresearchgate.net |

| Limit of Detection (LOD) | Lowest detectable analyte concentration. | Signal-to-noise ratio ≥ 3:1 | neuroquantology.compensoft.net |

| Limit of Quantification (LOQ) | Lowest quantifiable analyte concentration with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10:1 | neuroquantology.compensoft.net |

Future Research Directions and Unanswered Questions

Exploration of Novel, Sustainable Synthetic Pathways and Green Chemistry Approaches for its Production

The traditional synthesis of steroidal enol aldehydes involves processes like the Mattox rearrangement, which often relies on acidic conditions. nih.gov A variation of this rearrangement can also occur under alkaline conditions for related steroidal diesters. nih.govresearchgate.net Future research should pivot towards more sustainable and environmentally benign synthetic strategies.

Biocatalysis and Enzymatic Transformations: The use of enzymes in steroid modification offers high selectivity, efficiency, and sustainability. rsc.org Research into the enzymatic modification of steroids is a rapidly advancing field, with enzymes like ketosteroid dehydrogenases (KSTDs) and hydroxysteroid dehydrogenases (HSDHs) playing key roles. rsc.orgacs.org Δ¹-KSTDs are already crucial in the industrial synthesis of corticosteroids like dexamethasone (B1670325). acs.org Future work could focus on engineering or discovering enzymes that can directly and selectively catalyze the enol-aldehyde formation from dexamethasone or its precursors, bypassing the need for harsh chemical reagents. The development of single-cell biocatalytic cascades, which has been successfully applied to the synthesis of other steroids, represents a promising green chemistry approach that could be adapted for this purpose. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, efficiency, and scalability. A fully continuous flow mode has been successfully used to produce other steroidal compounds, demonstrating an order of magnitude increase in space-time yield compared to batch synthesis. rsc.org Investigating the Mattox rearrangement or novel biocatalytic syntheses in a flow chemistry setup could lead to a more controlled and sustainable production method for Dexamethasone-17(20)-enol-21-aldehyde.

Deeper Mechanistic Insights into Complex Rearrangements and Degradation Pathways

This compound is primarily formed through the Mattox rearrangement, an acid-catalyzed β-elimination of water from the dihydroxyacetone side chain of the parent steroid. nih.govresearchgate.net It is also a known degradation product of dexamethasone in aqueous solutions, with its formation influenced by factors such as pH, temperature, and light exposure. complexgenerics.orgnih.govresearchgate.net

Advanced Mechanistic Studies: While the general mechanism of the Mattox rearrangement is understood, deeper insights are needed. For instance, the formation of E/Z isomers is known to be dependent on whether the conditions are acidic or alkaline, and the solvent environment also plays a crucial role. nih.gov Future studies could employ advanced spectroscopic and computational methods to elucidate the transition states and intermediates involved in both the acidic and alkaline rearrangement pathways. This would provide a more detailed understanding of the factors controlling isomer ratios.

Degradation Pathway Elucidation: Dexamethasone can break down into numerous products, with one study identifying 13 major degradation products in phosphate-buffered saline. nih.govresearchgate.net Quantum chemistry calculations have been used to propose degradation routes, including hydroxylation, decarbonylation, and defluorination. researchgate.net Unimolecular photochemical reactions, such as Norrish type I and II rearrangements, are also potential degradation pathways for corticosteroids. rsc.org A critical area for future research is to map the complete degradation cascade starting from this compound itself, to understand its stability and subsequent transformations under various physiological and environmental conditions.

Comprehensive Characterization of Novel Stereoisomers, Conformational Isomers, and Chemically Modified Derivatives

Isomer Synthesis and Characterization: The E- and Z-isomers of the enol aldehyde are known to form under different conditions, but a comprehensive characterization of the pure, isolated isomers is an area for further research. nih.gov Future work should focus on the targeted synthesis and isolation of each isomer to allow for detailed structural analysis (e.g., via X-ray crystallography) and evaluation of their distinct chemical reactivity and physical properties.

Chemically Modified Derivatives: The creation of chemically modified derivatives could unlock new research applications. For instance, isotopically labeled versions, such as a deuterated d3-analog, have been synthesized for use as internal standards in mass spectrometry-based quantification. rsc.org Further modifications could involve creating derivatives with specific functional groups to serve as probes or synthetic intermediates. The table below outlines known and potential isomeric and modified forms.

| Compound/Isomer Type | Description | Known/Potential Application | Relevant Findings |

| Z-Isomer | The geometric isomer with the aldehyde and C16-methyl group on opposite sides of the C17(20) double bond. | Common form, often associated with CAS 6762-51-2. | Formation is influenced by reaction conditions (acidic vs. alkaline). nih.gov |

| E-Isomer | The geometric isomer with the aldehyde and C16-methyl group on the same side of the C17(20) double bond. | Less common isomer. | Ratios of E/Z isomers differ based on synthetic pathway. nih.gov |

| Deuterated Analogs | Isotopic substitution (e.g., deuterium (B1214612) for hydrogen). | Internal standards for quantitative LC-MS/MS analysis. nih.gov | Dexamethasone-d4 (B1163419) is used as an internal standard to track degradation. nih.govresearchgate.net |

| Fluorinated Analogs | Modification of the fluorine atom at the C9 position. | Probing the role of fluorine in reactivity and stability. | The 9α-fluoro group is a key feature of the parent dexamethasone. |

Advanced Computational Modeling for Predicting Complex Structure-Reactivity-Interaction Profiles

Computational chemistry provides powerful tools for understanding molecular behavior without the need for laboratory experiments. For a molecule as complex as this compound, computational modeling is essential for predicting its properties.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the thermodynamic stability of the keto-enol tautomers of related aldehyde systems, often revealing that the keto form is more stable. ekb.egorientjchem.org Similar studies on this compound could precisely quantify the energy differences between its tautomers and E/Z isomers. nih.gov Such calculations can also model the transition states of the Mattox rearrangement, providing activation energy barriers and deeper mechanistic insight. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict how the molecule behaves in different environments, such as in aqueous solution or interacting with a biological membrane. This is crucial for understanding its metabolic fate. Molecular modeling has already been used to study how the parent drug, dexamethasone, fits into the active sites of metabolizing enzymes like CYP17. nih.gov Similar simulations for the enol-aldehyde could identify potential interactions with metabolizing enzymes or receptors, guiding future in vitro experiments.

Identification and Characterization of Additional Enzymatic Pathways and Metabolic Fates (in vitro)

The formation of the steroidal backbone of this compound is linked to the metabolism of dexamethasone by cytochrome P450 enzymes. Specifically, CYP17 (17,20 lyase) is believed to mediate the side-chain cleavage of dexamethasone. nih.gov

Metabolic Fate of the Enol-Aldehyde: While its formation as a degradation product is established, the subsequent metabolic fate of this compound is a critical unanswered question. nih.govsemanticscholar.org In vitro studies using human liver and kidney microsomes have shown that dexamethasone undergoes extensive side-chain cleavage in the kidney. nih.gov Future research should use these same in vitro systems but with this compound as the starting substrate. This would allow for the identification of the specific enzymes that act upon it and the characterization of its downstream metabolites.

Enzyme Screening: A broader screening against a panel of metabolizing enzymes (e.g., various CYPs, reductases, dehydrogenases) could reveal previously unknown transformation pathways. rsc.org Given that hydroxysteroid dehydrogenases (HSDHs) are pivotal in the ketoreduction of steroid hormones, they are prime candidates for investigating the potential reduction of the aldehyde or ketone moieties on this molecule. rsc.org

Development of Ultrasensitive Analytical Probes and Detection Methods for Fundamental Biochemical Research

Current detection of this compound relies on standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). semanticscholar.orgresearchgate.net While effective, these methods are not ideal for real-time monitoring in biological systems. The development of specialized probes is a key area for future innovation.

Fluorescent "Turn-On" Probes: A promising approach is the development of "turn-on" fluorescent probes that are specifically designed to react with the aldehyde group. nih.govbinghamton.edu These probes are typically non-fluorescent until they react with an aldehyde, at which point they undergo a chemical transformation that makes them highly fluorescent. nih.gov Researchers have developed such probes using scaffolds like 2-aminothiophenol, which can be tuned to emit light across the visible and near-infrared (NIR) spectrum, making them suitable for detecting aldehydes in living cells and even whole organs. rsc.orgnih.gov Designing a probe with high selectivity for the unique steroidal aldehyde of this compound would be a significant advancement for biochemical research.